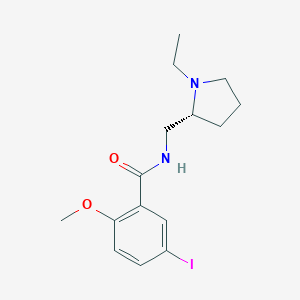

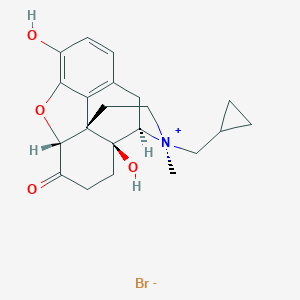

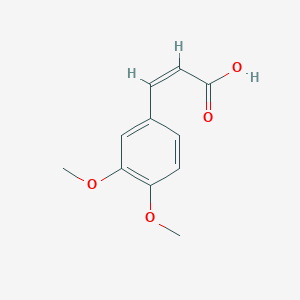

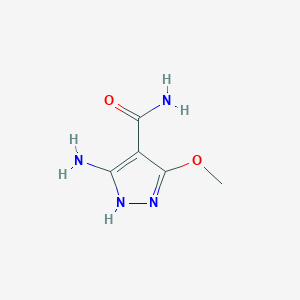

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide

Descripción general

Descripción

"3-Amino-5-methoxy-1H-pyrazole-4-carboxamide" is a versatile chemical compound that has been explored in the synthesis of various derivatives due to its potential in pharmaceutical and chemical research. This compound serves as a key intermediate in the synthesis of pyrazole and pyrazolopyrimidine derivatives with potential biological activities.

Synthesis Analysis

The synthesis of "3-Amino-5-methoxy-1H-pyrazole-4-carboxamide" and its derivatives involves multi-step reactions. For example, the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol has been reported to yield 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, indicating a method of synthesizing similar compounds (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

Structural characterization of similar pyrazole derivatives has been conducted using NMR, mass spectra, FT-IR, UV–Visible, and single crystal X-ray diffraction studies. These studies provide insights into the molecular geometries and electronic structures, essential for understanding the compound's reactivity and interaction with biological targets. For instance, novel pyrazole derivatives have been characterized to confirm the three-dimensional structure, providing a basis for molecular structure analysis of "3-Amino-5-methoxy-1H-pyrazole-4-carboxamide" (Kumara et al., 2018).

Chemical Reactions and Properties

The compound's reactivity has been explored in the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases, demonstrating its versatility in forming various chemical structures. The reactions typically involve condensation with acetylacetone or arylidenemalononitriles, leading to a range of pyrazolopyrimidine derivatives with different substituents (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the compound's application in chemical synthesis and drug formulation. Studies on similar compounds have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess their thermal stability and physical behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds, are fundamental for understanding the compound's interactions in biological systems and chemical reactions. For example, the study of pyrazole derivatives' synthesis, structure, and antibacterial evaluation reveals insights into the compound's chemical behavior and its potential application in developing new antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Aplicaciones Científicas De Investigación

-

- Aminopyrazoles, including 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- The methods of application or experimental procedures involve the design, synthesis, and biological evaluation of different classes of pyrazoles .

- The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

-

Synthesis of Bicyclic Nitrogen Heterocycles

- Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles, especially in the preparation of condensed heterocycles such as pyrazolo [3,4- d ]pyrimidines, pyrazolo [3,4- b ]pyridines, imidazopyrazoles etc .

- The methods of application or experimental procedures involve the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles .

- The outcome of these procedures is the preparation of bicyclic nitrogen heterocycles .

-

- Pyrazole-4-carboxamides, including 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide, have been used in the synthesis of potential fungicide candidates .

- The methods of application or experimental procedures involve the design and synthesis of novel pyrazole-4-carboxamides .

- Preliminary bioassay showed that some compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . Moreover, one compound displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

-

- 5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines .

- The methods of application or experimental procedures involve the design and synthesis of 4H-3,1-Benzothiazinone analogs .

- The outcome of these procedures is the development of potential antiproliferative agents against human cancer cell lines .

-

Antimicrobial and Antioxidant Activity

- Triazole and pyrazole compounds containing thiazole derivatives, which can be synthesized from 5-Amino-4-pyrazolecarboxamide, have been studied for their antimicrobial and antioxidant activity .

- The methods of application or experimental procedures involve the design and synthesis of triazole and pyrazole compounds containing thiazole derivatives .

- Among all the tested compounds, some possess high growth inhibitory activity at MIC values of 4.0 to 5.1 μg/ml . These compounds also demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

-

Synthesis of 3 (5)-Aminopyrazoles

- 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide can be used in the synthesis of 3 (5)-aminopyrazoles .

- The methods of application or experimental procedures involve the condensation reactions of 1,3-dielectrophilic nitriles and hydrazines .

- The outcome of these procedures is the synthesis of 3 (5)-aminopyrazoles .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Direcciones Futuras

Aminopyrazoles, including “3-Amino-5-methoxy-1H-pyrazole-4-carboxamide”, have large therapeutic potential . They are of great interest to the academic community and industry for the design of new pyrazole-based compounds . In particular, the most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Propiedades

IUPAC Name |

3-amino-5-methoxy-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCFIZNNSUHJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NN1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101262600 | |

| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |

CAS RN |

111375-25-8 | |

| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111375-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101262600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.